2-Chloro-6-fluorothiazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1190927-28-6 |
|---|---|
Molecular Formula |
C6H2ClFN2S |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-6-fluoro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H |
InChI Key |
OPBVPNQFSSSHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)F |
Origin of Product |
United States |
Ii. Synthetic Strategies and Methodologies for 2 Chloro 6 Fluorothiazolo 4,5 B Pyridine and Analogous Scaffolds
Retrosynthetic Analysis and Key Disconnection Strategies for the Thiazolo[4,5-b]pyridine (B1357651) Core
Retrosynthetic analysis of the thiazolo[4,5-b]pyridine scaffold suggests several logical disconnection points. The most common strategies focus on the formation of the thiazole (B1198619) ring onto a pre-existing, functionalized pyridine (B92270) core.
A primary disconnection strategy involves breaking the C-S and C-N bonds of the thiazole portion of the fused ring system. This approach is conceptually based on the well-established Hantzsch thiazole synthesis, which typically involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com For the thiazolo[4,5-b]pyridine system, this translates to retrosynthetically disconnecting the scaffold into a 2-aminopyridine-3-thiol (B8597) derivative and a suitable one-carbon (C1) electrophile.
Another key disconnection strategy involves severing the C-C and N-C bonds that form the pyridine ring, starting from a substituted thiazole precursor. This approach builds the pyridine ring onto an existing thiazole moiety through annulation reactions. dmed.org.ua
Common Retrosynthetic Disconnections for the Thiazolo[4,5-b]pyridine Core:
| Disconnection Approach | Key Bonds Cleaved (Retrosynthetically) | Precursors Generated | Relevant Synthetic Reaction |
| Thiazole Ring Formation | C(2)-S(1), N(3)-C(2), C(3a)-S(1) | 2-halopyridine-3-amine and a thiocarbonyl source OR 2-aminopyridine-3-thiol and a C1 electrophile | Cyclocondensation |
| Pyridine Ring Annulation | C(5)-C(6), C(6)-C(7), N(4)-C(5) | 4-aminothiazole derivative and a dicarbonyl or equivalent synthon | Condensation/Cyclization (e.g., Friedländer Synthesis) |
This table provides a generalized overview of retrosynthetic strategies.
Classical and Modern Synthetic Routes to the Thiazolo[4,5-b]pyridine Ring System
The construction of the thiazolo[4,5-b]pyridine ring system can be accomplished through various synthetic routes, which are broadly categorized by the starting materials and the sequence of ring formation.
A prevalent strategy for synthesizing the thiazolo[4,5-b]pyridine core begins with appropriately substituted pyridine derivatives. dmed.org.ua This approach allows for the introduction of desired substituents, such as the chloro and fluoro groups in 2-chloro-6-fluorothiazolo[4,5-b]pyridine, at an early stage.
One such sequence starts with 2-chloro-3,5-dinitropyridine. dmed.org.ua The reaction with a thiol, such as 3-methyl-1,2,4-triazole-5-thiol, leads to nucleophilic substitution of the chlorine atom. Subsequent heating in the presence of a base induces intramolecular cyclization to form a fused thiazolo[4,5-b]pyridine system. dmed.org.uathieme-connect.com Another example involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and a secondary amine, catalyzed by a copper complex, to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua
A general route involves the following steps:
Functionalization of the Pyridine Ring: Introduction of an amino group and a sulfur-containing group (or a precursor) at adjacent positions (e.g., positions 2 and 3).
Cyclization: An intramolecular or intermolecular reaction to form the fused thiazole ring.
For instance, 2-aminopyridine (B139424) can be acylated and subsequently treated with a thionating agent like phosphorus pentasulfide (P₂S₅) to form a thioamide. dmed.org.ua Oxidation of this intermediate then yields the thiazolo[4,5-b]pyridine ring. dmed.org.ua
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the thiazolo[4,5-b]pyridine system. wisdomlib.org These reactions involve the formation of the ring structure by combining two or more reactants, leading to the creation of the cyclic compound. wisdomlib.org
A key method involves the reaction of 2-aminopyridine-3-thiols with various electrophiles. For example, stirring 2-aminopyridine-3-thiol with an appropriately substituted benzaldehyde (B42025) in the presence of zinc oxide nanoparticles can yield the corresponding thiazolo[4,5-b]pyridine derivative. dmed.org.ua Similarly, [3+3]-cyclocondensation of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate (B1235776) has been used to synthesize 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones. nuph.edu.ua
Achieving regioselectivity is a significant challenge in the synthesis and modification of the thiazolo[4,5-b]pyridine scaffold due to the multiple potential reaction sites on both the pyridine and thiazole rings. The inherent electronic properties of the pyridine ring often hinder certain functionalizations, such as meta-C-H functionalization, requiring specific strategies to overcome this. nih.gov
Strategies for regioselective functionalization include:
Directing Groups: Utilizing directing groups to guide substitution to a specific position.
Halogen-Dance Reaction: This reaction can be used to introduce functionality to different positions on the heterocyclic ring. researchgate.net
C-H Activation: Palladium-catalyzed C-H activation provides a powerful tool for the direct and regioselective functionalization of thiazole and pyridine rings, allowing for the introduction of aryl or alkenyl groups at specific positions. rsc.orgmdpi.com
Orthogonal Functionalization: Using starting materials with differentially reactive halogens (e.g., 4-bromo-2-chloro-5-iodopyridine) allows for sequential, site-selective cross-coupling reactions to build up molecular complexity. mdpi.com For example, the Suzuki reaction can be performed selectively at the more reactive C-Br bond while leaving a C-Cl bond intact for later modification. nih.gov
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. acs.orgnih.gov
This technology has been successfully applied to the synthesis of thiazolo[4,5-b]pyridines. For example, the Friedländer protocol, a condensation reaction to form the pyridine ring, can be efficiently carried out under microwave irradiation to convert a thiazole resin into a thiazolopyridine resin. researchgate.netacs.org Deau et al. reported an efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles by heating a dithiazole precursor with copper iodide in pyridine. dmed.org.ua This method highlights the advantages of microwave heating for achieving rapid and efficient synthesis of functionalized thiazolo[4,5-b]pyridine scaffolds. dmed.org.ua
Comparison of Conventional vs. Microwave-Assisted Friedländer Reaction:
| Entry | Conditions | Time | Yield (%) | Reference |
| 1 | AlCl₃ (3.0 equiv), MW | 15 min | 91 | acs.org |
| 2 | AlCl₃ (3.0 equiv), Toluene, 110 °C | 24 h | 85 | acs.org |
This table illustrates the significant rate enhancement achieved with microwave irradiation compared to conventional heating for a key synthetic step.
Electrochemical Synthesis Approaches for Selective Functionalization
Electrochemical methods offer a unique approach to organic synthesis, using electrons as a traceless reagent to induce chemical transformations. semanticscholar.org This technique can lead to cleaner reactions, simpler work-up procedures, and access to unique reactive intermediates. While direct electrochemical synthesis of this compound is not widely documented, the principles can be extrapolated from the synthesis of related fluorinated aromatic compounds. semanticscholar.orgisroset.org
For instance, the electrochemical reduction of precursors like 2-chloro-6-fluorobenzaldehyde (B137617) to its corresponding alcohol has been successfully demonstrated. semanticscholar.orgisroset.org This process typically involves:
Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of the starting material, determining optimal reduction potentials and reaction conditions. semanticscholar.org
Constant Current Electrolysis: The bulk synthesis is performed by applying a constant current in a divided H-shaped electrochemical cell, often using a glassy carbon electrode. semanticscholar.orgisroset.org
A more advanced application of electrochemistry is the selective functionalization of molecules by activating or deactivating a catalyst at a specific location. nih.govnih.gov This has been demonstrated by using an electrode to control the redox state of a copper catalyst for 1,2,3-triazole formation, a type of "click" reaction. nih.govresearchgate.net The active copper(I) catalyst is generated electrochemically from the inactive copper(II) state only at the electrode surface. nih.govnih.gov This strategy allows for remarkable spatial control over the reaction, enabling the modification of specific sites on a multi-electrode array. nih.gov Such a methodology holds potential for the selective functionalization of a pre-existing thiazolopyridine scaffold, allowing for precise derivatization.
Table 1: Key Aspects of Electrochemical Methodologies
| Technique/Concept | Application | Key Advantages |
|---|---|---|
| Cyclic Voltammetry | Mechanistic studies and optimization of reaction conditions. semanticscholar.org | Provides insight into redox potentials and reaction kinetics. |
| Constant Current Electrolysis | Bulk synthesis of target molecules. semanticscholar.orgisroset.org | Eco-friendly (uses electrons as reagent), cost-effective, high purity products. semanticscholar.org |
| Catalyst Redox Activation | Spatially selective functionalization of surfaces or molecules. nih.govnih.gov | High degree of control over where and when a reaction occurs. nih.gov |
Catalytic Methodologies in Thiazolopyridine Synthesis
Catalysis is fundamental to the efficient synthesis of complex heterocyclic systems like thiazolopyridines. Various catalytic strategies are employed to construct the fused ring system, often through multicomponent reactions that build molecular complexity in a single step.
One prominent approach involves base-catalyzed cascade reactions. For example, highly functionalized thiazolo[3,2-a]pyridines have been synthesized through a five-component reaction using triethylamine (B128534) (NEt₃) as a catalyst in ethanol. nih.govrsc.org This domino reaction proceeds through several stages, including N,S-acetal formation, Knoevenagel condensation, and Michael addition, to rapidly assemble the final scaffold. nih.gov In a similar vein, magnesium oxide (MgO) has been utilized as a mild, low-cost, and heterogeneous base catalyst for the synthesis of other thiazolo[4,5-b]pyridine derivatives. dmed.org.ua
Transition-metal catalysis and directed metallation reactions are also powerful tools for constructing the substituted pyridine core, which can then be elaborated into the target thiazolopyridine. The regioselective functionalization of 2-chloropyridine (B119429) derivatives is a key challenge. Strategies like directed ortho-lithiation using bases such as lithium tetramethylpiperidine (B8510282) (LiTMP) can achieve selective substitution at the C5 position of a 2-chloroisonicotinic acid precursor. mdpi.com Furthermore, halogen–metal exchange reactions on di- or tri-halogenated pyridines offer another route for introducing substituents at specific positions, which is crucial for building the correct isomer. mdpi.com
Table 2: Overview of Catalytic Strategies in Thiazolopyridine Synthesis
| Reaction Type | Catalyst / Reagent | Substrate Type | Purpose |
|---|---|---|---|
| Five-Component Cascade | Triethylamine (NEt₃) | Aldehydes, acetophenones, etc. nih.govrsc.org | Rapid assembly of thiazolo[3,2-a]pyridine core. nih.gov |
| Multicomponent Reaction | Magnesium Oxide (MgO) | Thiazolidinone, aldehydes. dmed.org.ua | Green synthesis of 5-aminothiazolo[4,5-b]pyridines. dmed.org.ua |
| Directed ortho-Lithiation | LiTMP | 2-Chloroisonicotinic acid. mdpi.com | Regioselective C-H functionalization at C5. mdpi.com |
| Halogen-Metal Exchange | n-BuLi / i-PrMgCl·LiCl | Dihalogenated pyridines. mdpi.com | Selective functionalization via bromine-lithium exchange. mdpi.com |
Purification and Isolation Protocols for this compound
The successful isolation of pure this compound from a reaction mixture is critical. Given its fluorinated and heterocyclic nature, a combination of standard and specialized techniques is often required.
Initial purification steps typically involve monitoring the reaction progress by Thin Layer Chromatography (TLC) . ijnc.ir Upon completion, the crude product might be isolated and purified by recrystallization from a suitable solvent like ethanol. ijnc.ir
However, for complex mixtures or to remove closely related impurities, chromatographic methods are indispensable. The presence of a fluorine atom in the target molecule opens the door to specialized "fluorous" chromatography techniques. silicycle.com
Fluorinated Silica Phases: Sorbents like Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phases exhibit unique selectivity for fluorine-containing molecules. silicycle.com The retention is based on both the hydrophobicity and the fluorine content of the analyte, allowing for efficient separation of fluorinated compounds from each other and from non-fluorinated impurities. silicycle.com
Other advanced chromatographic techniques suitable for fluorinated heterocycles include:
Supercritical Fluid Chromatography (SFC): This technique has been successfully used for the purification of fluorinated building blocks in drug synthesis. nih.gov
Micellar Electrokinetic Chromatography (MEKC): MEKC, especially when coupled with mass spectrometry, provides high-efficiency separation. nih.gov The use of a volatile fluorinated surfactant, such as ammonium (B1175870) perfluorooctanoate, can enhance the separation of fluorinated compounds through powerful fluorous-fluorous interactions. nih.gov
It is important to note that the purification of some fluorinated heterocycles can be challenging. For example, attempts to purify certain fluorinated dihydropyridines via column chromatography have led to decomposition through the elimination of hydrogen fluoride, highlighting the need to select purification conditions carefully. researchgate.net
Table 3: Purification Techniques for Fluorinated Thiazolopyridines
| Method | Principle | Application |
|---|---|---|
| Recrystallization | Differential solubility of the compound in a solvent at different temperatures. | Bulk purification of solid products. ijnc.ir |
| Fluorous Chromatography | Selective retention of fluorinated compounds on a fluorinated stationary phase. silicycle.com | Separation of fluorinated molecules from non-fluorous impurities. silicycle.com |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Purification of complex mixtures of fluorinated compounds. nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between micelles and an aqueous buffer in a capillary. | High-resolution separation of fluorinated analytes. nih.gov |
Iii. Chemical Reactivity and Derivatization Studies of 2 Chloro 6 Fluorothiazolo 4,5 B Pyridine
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Thiazole (B1198619) Rings.
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for the derivatization of halogenated thiazolo[4,5-b]pyridines. The regioselectivity of these reactions is dictated by the relative lability of the two halogen atoms.
The chlorine atom at the C2 position of the thiazole ring is highly activated towards nucleophilic displacement. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms within the thiazole ring and the fused pyridine ring system. This activation facilitates the attack of nucleophiles at this position. Studies on analogous systems, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, have shown that nucleophilic substitution occurs selectively at the position equivalent to C2 of the thiazole ring. rsc.org Therefore, the C2-Cl bond in 2-Chloro-6-fluorothiazolo[4,5-b]pyridine is the preferred site for SNAr reactions under standard conditions, allowing for the selective introduction of a wide range of functional groups.
The fluorine atom at the C6 position of the pyridine ring is considerably less reactive towards nucleophilic substitution compared to the C2-chlorine. While fluorine is the most electronegative halogen, the carbon-fluorine bond is strong, and its displacement typically requires more forcing reaction conditions, such as high temperatures and pressures. For instance, the substitution of a fluorine atom on a pyridine ring often necessitates heating in a sealed vessel. chemicalbook.com In the context of this compound, the much greater reactivity of the C2-Cl bond means that selective substitution of the fluorine atom without affecting the chlorine is generally not feasible under typical SNAr conditions. Displacement of the C6-fluorine would likely only occur after the C2-chlorine has been substituted and under significantly more vigorous conditions.
The activated C2-chloro group readily undergoes substitution with a variety of nucleophiles, providing a straightforward route to a diverse library of 2-substituted-6-fluorothiazolo[4,5-b]pyridines.
Amines: Primary and secondary amines, both aliphatic and aromatic, react smoothly to yield 2-amino-6-fluorothiazolo[4,5-b]pyridine derivatives. These reactions are often carried out in a polar solvent such as DMF or methanol, sometimes with the addition of a base to neutralize the HCl byproduct. In a study on a related dibromo-isothiazolo[4,5-b]pyridine, reactions with ammonia (B1221849) and various amines proceeded efficiently at room temperature to provide the corresponding amino-substituted products in good yields. rsc.org
Thiols: Thiolates (generated from thiols and a base like sodium hydride) are potent nucleophiles that can displace the C2-chlorine to form 2-(alkylthio)- or 2-(arylthio)-substituted thiazolo[4,5-b]pyridines. These thioether derivatives can be further oxidized to the corresponding sulfoxides and sulfones if desired.
Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as nucleophiles to generate 2-alkoxy or 2-aryloxy derivatives. These reactions typically require a strong base such as sodium hydride to deprotonate the corresponding alcohol or phenol, and are often heated to achieve good conversion.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2-Position
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Primary Amine | Butylamine | 2-(Butylamino)-6-fluorothiazolo[4,5-b]pyridine | DMF, room temp. or heat |
| Secondary Amine | Morpholine | 2-Morpholino-6-fluorothiazolo[4,5-b]pyridine | MeOH, reflux |
| Thiol | Sodium thiophenoxide | 6-Fluoro-2-(phenylthio)thiazolo[4,5-b]pyridine | NaH, THF, heat |
| Alcohol | Sodium methoxide | 6-Fluoro-2-methoxythiazolo[4,5-b]pyridine | MeOH, reflux |
Electrophilic Aromatic Substitution Reactions on the Fused System.
The this compound ring system is inherently electron-deficient and, consequently, highly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the cumulative electron-withdrawing effects of the pyridine nitrogen atom, the fused thiazole ring, and the two halogen substituents. Attempts to perform common EAS reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation on such systems are generally unsuccessful under standard conditions. udayton.edumasterorganicchemistry.comlibretexts.org Forcing conditions often lead to decomposition or complex, unselective product mixtures rather than clean substitution. udayton.edu Therefore, functionalization of the aromatic core of this scaffold is not typically achieved via electrophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification.
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing this compound, offering a reliable method for forming new carbon-carbon and carbon-nitrogen bonds. These reactions exhibit high chemoselectivity, with the reactivity order for halogens in Pd-catalyzed couplings being I > Br > Cl >> F. This differential reactivity allows for the selective functionalization of the C2-Cl bond while leaving the C6-F bond intact. nih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position and various aryl or vinyl groups. Using a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, this compound can be coupled with a wide range of boronic acids or their esters. researchgate.netresearchgate.net The reaction proceeds selectively at the chloro-substituted position to yield 2-aryl-6-fluorothiazolo[4,5-b]pyridines. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties at the C2 position. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with terminal alkynes selectively produces 2-alkynyl-6-fluorothiazolo[4,5-b]pyridine derivatives, which are valuable intermediates for further synthesis. nih.gov
Buchwald-Hartwig Amination: This cross-coupling reaction provides an alternative to SNAr for the formation of C-N bonds. It is particularly useful for coupling less reactive amines or for reactions that may not proceed well under SNAr conditions. Using a palladium precatalyst and a specialized bulky phosphine ligand, the C2-chloro group can be coupled with a diverse array of primary and secondary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.org
Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions at the C2-Position
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Fluoro-2-phenylthiazolo[4,5-b]pyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Fluoro-2-(phenylethynyl)thiazolo[4,5-b]pyridine |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 6-Fluoro-N-phenylthiazolo[4,5-b]pyridin-2-amine |
Annulation and Ring Expansion/Contraction Reactions Involving the Thiazolo[4,5-b]pyridine (B1357651) Core.
While the synthesis of the thiazolo[4,5-b]pyridine scaffold itself often involves annulation reactions, such as the Friedländer synthesis, transformations that expand, contract, or further annulate the pre-formed heterocyclic core are not widely reported in the scientific literature. nih.gov The inherent stability of the aromatic fused-ring system makes such reactions energetically unfavorable. The primary routes for diversification of the this compound molecule rely on the substitution and cross-coupling reactions at the existing halogenated positions rather than transformations of the core ring structure itself.
Synthesis and Characterization of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
The thiazolo[4,5-b]pyridine scaffold, including its 2-chloro-6-fluoro substituted variant, is a key pharmacophore in medicinal chemistry. Its structural similarity to purine (B94841) has made it a valuable template for designing molecules that can interact with various biological targets. The strategic derivatization of the this compound core is a critical step in optimizing biological activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies, which correlate specific structural modifications with changes in biological potency, are fundamental to this process.
Research in this area often involves the synthesis of a library of analogues where different substituents are systematically introduced at various positions on the thiazolopyridine ring system. These studies aim to identify key structural features that govern molecular interactions with a target protein, such as an enzyme or receptor. The presence of chlorine at the 2-position and fluorine at the 6-position provides a unique electronic and steric profile, and these sites, particularly the reactive chloro group, serve as primary handles for chemical modification.
An illustrative example of such an approach can be seen in studies on the related thiazolo[5,4-b]pyridine (B1319707) scaffold, which have provided significant insights into the SAR of this class of compounds. In one study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized to act as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The synthesis involved a multi-step sequence starting from commercially available materials. nih.gov A key step in the synthetic route was a Suzuki reaction, which coupled a brominated thiazolo[5,4-b]pyridine intermediate with various aryl borates to generate the final derivatives. nih.gov
The resulting compounds were thoroughly characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm their structures. nih.gov Subsequent biological evaluation in a PI3K enzymatic assay revealed that these derivatives possessed potent inhibitory activity. nih.gov The SAR analysis of these analogues yielded several critical findings:
Importance of the Sulfonamide Moiety: The presence and nature of a sulfonamide group on the aryl substituent were found to be crucial for potent PI3Kα inhibitory activity. For instance, derivatives bearing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed nanomolar IC50 values. nih.gov
Significance of the Pyridyl Group: The pyridyl group attached to the thiazolopyridine core was identified as another key structural unit for high potency. Replacing this pyridyl group with a phenyl ring led to a significant reduction in inhibitory activity. nih.gov
Kinase Selectivity: A representative compound from the series, 19a , demonstrated potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, while its activity against PI3Kβ was approximately 10-fold weaker, indicating a degree of selectivity among the PI3K isoforms. nih.gov
These findings underscore the value of systematic derivatization in mapping the SAR of the thiazolopyridine scaffold. The insights gained from such studies are instrumental in guiding the design of next-generation inhibitors with improved potency and selectivity.
Interactive Data Table: PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
The table below summarizes the structure-activity relationship data for selected novel thiazolo[5,4-b]pyridine derivatives, highlighting the impact of different sulfonamide groups on their inhibitory potency against PI3Kα. nih.gov
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Fluorothiazolo 4,5 B Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as fluorine. For a molecule like 2-Chloro-6-fluorothiazolo[4,5-b]pyridine, a suite of NMR experiments is necessary for complete structural assignment.
¹H NMR and ¹³C NMR Chemical Shift Assignments
Detailed experimental ¹H and ¹³C NMR data for the specific compound this compound are not widely available in public scientific literature. However, based on the analysis of structurally related compounds, such as 2-chloropyridine (B119429) and other substituted thiazolopyridines, hypothetical chemical shift ranges can be anticipated.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) and thiazole (B1198619) rings. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent chlorine and fluorine atoms, as well as the nitrogen atoms within the heterocyclic system.
The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms are expected to resonate at significantly different chemical shifts compared to the other carbons in the rings.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (on pyridine ring) | 7.5 - 8.5 | - |
| C-2 (C-Cl) | - | 148 - 152 |
| C-3a | - | 130 - 135 |
| C-5 (C-H) | - | 115 - 125 (with C-F coupling) |
| C-6 (C-F) | - | 158 - 165 (with large C-F coupling) |
| C-7 | - | 140 - 145 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Analysis
To definitively assign the ¹H and ¹³C signals and establish the connectivity of the atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signals for the protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This can help to confirm the regiochemistry of the substituents on the thiazolopyridine core.
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clear window into the electronic environment of the fluorine atom. nih.govchemicalbook.com
For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C-6 position. The precise chemical shift of this signal would be indicative of the electronic effects of the fused thiazole ring and the chloro-substituent. Furthermore, this signal would likely exhibit coupling to the adjacent proton(s) on the pyridine ring, providing additional structural information. The magnitude of the through-bond ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can also be valuable for confirming assignments.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unambiguously determined. This is particularly important to differentiate it from other potential isomers or compounds with the same nominal mass. For a molecule with the formula C₆H₂ClFN₂S, HRMS would provide a precise mass that confirms the presence of one chlorine, one fluorine, two nitrogen, and one sulfur atom.
Fragmentation Pathways of the Thiazolopyridine System
Common fragmentation pathways for such a molecule might include:
Loss of the chlorine atom (Cl•).
Loss of hydrogen cyanide (HCN) from the pyridine ring.
Cleavage of the thiazole ring, potentially with the loss of a cyano radical (•CN) or a thioisocyanate fragment.
Retro-Diels-Alder type reactions in the pyridine ring.
The presence of the chlorine atom would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent chemical bonds. While experimental spectra for this compound are not widely published in publicly accessible literature, the expected vibrational modes can be predicted based on the functional groups present in its structure. These techniques are complementary, as some molecular vibrations may be more prominent in IR spectra while others are stronger in Raman spectra.
The structure of this compound contains several key functional groups that would give rise to characteristic vibrational bands: the thiazolo[4,5-b]pyridine (B1357651) core, the carbon-chlorine (C-Cl) bond, and the carbon-fluorine (C-F) bond.
Expected Infrared (IR) and Raman Active Vibrations:
The primary vibrations of the fused heterocyclic ring system, which includes C=N, C=C, and C-S bonds, are expected to appear in the fingerprint region of the spectrum (typically 1600-1000 cm⁻¹). The stretching vibrations of the C-Cl and C-F bonds are also significant. The C-F stretching vibration typically appears in the 1400-1000 cm⁻¹ region, often as a strong band in the IR spectrum. The C-Cl stretching vibration is found at lower wavenumbers, generally in the 800-600 cm⁻¹ range.
A theoretical assignment of the principal vibrational modes for this compound is presented in the table below. These assignments are based on established group frequencies for similar heterocyclic and halogenated compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |
| Aromatic C-H Stretching | 3100 - 3000 | IR, Raman |
| C=N Stretching | 1650 - 1550 | IR, Raman |
| Aromatic C=C Stretching | 1600 - 1450 | IR, Raman |
| C-F Stretching | 1400 - 1000 | IR (Strong) |
| C-S Stretching | 750 - 600 | Raman (Often Stronger) |
| C-Cl Stretching | 800 - 600 | IR, Raman |
| Ring Bending/Deformation | Below 1000 | IR, Raman |
This table is predictive and actual experimental values may vary.
X-ray Diffraction Analysis for Solid-State Molecular Structure
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the planar nature of the fused thiazolo[4,5-b]pyridine ring system and provide exact measurements for the C-Cl, C-F, and C-S bond lengths, as well as the bond angles within the heterocyclic rings. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material.
The anticipated crystallographic data that would be obtained for this compound is summarized in the following table, based on typical outputs for small organic molecules.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |
This table represents the type of data that would be generated from an X-ray diffraction experiment.
Chromatographic and Analytical Techniques for Purity Assessment and Compound Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity. For a compound like this compound, a combination of chromatographic methods would be employed throughout its synthesis and characterization.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds. A suitable RP-HPLC method for this compound would likely utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength corresponding to its maximum absorbance. A high-purity sample would exhibit a single major peak in the chromatogram. The retention time of this peak would be a characteristic feature of the compound under the specific chromatographic conditions.
Gas Chromatography (GC):
For volatile and thermally stable compounds, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another excellent method for purity analysis. Given the nature of this compound, it is likely amenable to GC analysis. GC can provide high-resolution separation of the target compound from any volatile impurities or residual solvents.
Thin-Layer Chromatography (TLC):
Thin-layer chromatography is a simple, rapid, and inexpensive technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. A spot of the compound on a TLC plate would migrate a certain distance depending on the solvent system (mobile phase) used, and its retention factor (Rf) can be calculated. A pure compound should ideally show a single spot on the TLC plate.
The following table outlines the typical application of these chromatographic techniques for the analysis of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification, preparative isolation. |
| GC | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) | Purity assessment for volatile impurities, identification (with MS). |
| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Reaction monitoring, preliminary purity check. |
This table provides a general guide for the chromatographic analysis of the target compound.
V. Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluorothiazolo 4,5 B Pyridine
Electronic Structure and Molecular Orbital Theory Studies
Detailed studies on the electronic structure and molecular orbitals of 2-Chloro-6-fluorothiazolo[4,5-b]pyridine have not been published. Such investigations would be crucial for understanding its intrinsic properties and behavior.
There are no available research findings detailing Density Functional Theory (DFT) calculations for the ground state properties of this compound. A typical study would involve optimizing the molecular geometry to find the most stable conformation and calculating properties such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like dipole moment, polarizability, and the distribution of electron density would be determined.
A frontier molecular orbital (HOMO-LUMO) analysis for this compound has not been reported in the scientific literature. This type of analysis is fundamental for predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, provide insights into the molecule's ability to donate or accept electrons, indicating potential sites for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation via Computational Pathways
There are no published computational studies that elucidate reaction mechanisms involving this compound. Computational chemistry can be a powerful tool to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the activation energies required for different reaction pathways.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
No in silico predictions of the spectroscopic parameters for this compound are available in the current literature. Such predictions, typically performed using methods like DFT, are valuable for corroborating experimental data. They would involve calculating the theoretical nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, as well as the vibrational frequencies corresponding to the infrared (IR) spectrum.
Conformational Analysis and Molecular Dynamics Simulations
There is no available research on the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis would identify the different spatial arrangements of the atoms and their relative energies, while molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.
Quantum Chemical Descriptors for Structure-Property Correlations
Specific quantum chemical descriptors for this compound and their correlation with its properties have not been documented. These descriptors, derived from the electronic structure calculations, can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of new, related compounds.
Vi. Biological Activity Profiling and Mechanistic Insights of Thiazolo 4,5 B Pyridine Derivatives
Enzyme Modulation and Inhibitory Mechanisms
Thiazolopyridine derivatives have demonstrated significant potential as inhibitors of several key enzyme families, most notably kinases and proteases. Their mode of action often involves precise interactions with the enzyme's active site or allosteric pockets, leading to the modulation of critical cellular signaling pathways.
The thiazolopyridine scaffold has been identified as a versatile template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes. While specific data on 2-Chloro-6-fluorothiazolo[4,5-b]pyridine is limited, extensive research on related derivatives, particularly the thiazolo[5,4-b]pyridine (B1319707) isomer, highlights the potential of this chemical class.
Derivatives of thiazolo[5,4-b]pyridine have been developed as potent inhibitors of several kinases. For instance, novel analogues have shown high inhibitory potency against phosphoinositide 3-kinase (PI3K). nih.gov One representative compound from this series demonstrated an IC₅₀ value of 3.6 nM against PI3Kα and also potently inhibited PI3Kγ and PI3Kδ isoforms. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that a sulfonamide group and a pyridyl substitution on the core scaffold were critical for this high potency. nih.govnih.gov
The thiazolo[5,4-b]pyridine core has also been functionalized to create inhibitors of the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). semanticscholar.org One such derivative, 6r , was found to have an IC₅₀ of 4.77 μM against an imatinib-resistant c-KIT double mutant (V560G/D816V), demonstrating its potential to overcome drug resistance. semanticscholar.org
Furthermore, related heterocyclic systems like imidazo[4,5-b]pyridine have been optimized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov While research into the inhibition of Salt-Inducible Kinases (SIKs) has identified potent benzimidazole-based inhibitors, and studies on Tyrosine Kinase 2 (TYK2) have focused on pyridine (B92270) and triazolopyrimidinone (B1258933) scaffolds, direct inhibition of GSK3 or SIK by thiazolo[4,5-b]pyridine (B1357651) derivatives is not extensively documented in the reviewed literature. mdpi.comnih.govmdpi.com
| Scaffold | Target Kinase | Derivative Example | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3Kα | Compound 19a | 3.6 nM | nih.govnih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kβ | Compound 19a | 32.5 nM | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kγ | Compound 19a | 1.8 nM | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kδ | Compound 19a | 2.5 nM | nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V mutant) | Compound 6r | 4.77 µM | semanticscholar.org |
| Imidazo[4,5-b]pyridine | Aurora-A | Compound 31 | 0.042 µM | nih.gov |
| Imidazo[4,5-b]pyridine | Aurora-B | Compound 31 | 0.198 µM | nih.gov |
Derivatives based on the thiazolopyridine scaffold have been successfully developed as potent and selective allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). nih.gov MALT1 is a paracaspase essential for NF-κB signaling in lymphocytes, and its aberrant activation is a hallmark of certain B-cell lymphomas.
These thiazolopyridine inhibitors function by binding to an allosteric site on the MALT1 protein, rather than the active site, inducing a conformational change that inactivates the enzyme. nih.gov This allosteric mechanism provides exquisite selectivity for MALT1, which is a significant advantage in drug development. nih.gov Studies have shown that these compounds exhibit good cellular potency and that specific examples are active in pharmacodynamic models following oral administration. nih.gov The development of these inhibitors represents a promising therapeutic strategy for diseases dependent on MALT1 activity, such as the activated B-cell-like subtype of diffuse large B-cell lymphoma (ABC-DLBCL).
Molecular docking and co-crystal structure analyses have provided detailed insights into how thiazolopyridine derivatives bind to their target enzymes. For thiazolo[5,4-b]pyridine-based PI3K inhibitors, the scaffold fits into the ATP binding pocket of the PI3Kα kinase. nih.gov Key interactions include a hydrogen bond between the heterocyclic core and the hinge region residue Val851, as well as a water-bridged interaction with Typ836 and Asp810. nih.gov An additional hydrogen bond between a sulfonamide substituent and Lys802 further anchors the ligand, explaining the importance of this functional group for high-potency inhibition. nih.gov
Similarly, for imidazo[4,5-b]pyridine inhibitors of Aurora-A kinase, X-ray crystallography reveals that the N4 pyridine nitrogen and the N3 imidazole (B134444) hydrogen of the scaffold form crucial hydrogen bonds with the hinge region residue Ala213. nih.gov For isothiazolo[4,3-b]pyridine inhibitors of Cyclin G-associated kinase (GAK), docking studies show that active compounds bind in the ATP-binding pocket, acting as type I kinase inhibitors. These detailed binding models are instrumental in the rational design and optimization of next-generation inhibitors.
Receptor Binding and Signaling Pathway Modulation (e.g., Angiotensin II, Thromboxane A2 receptors)
While the thiazolo[4,5-b]pyridine scaffold is a prolific source of enzyme inhibitors, its role in directly modulating G-protein coupled receptors (GPCRs) such as the Angiotensin II and Thromboxane A2 receptors is not well-established in available literature. Research on Angiotensin II receptor antagonists has focused on other heterocyclic systems, such as imidazo[4,5-c]pyridines, while Thromboxane A2 receptor antagonists have been developed from thiazolidine (B150603) derivatives. nih.gov
However, the broader thiazolopyridine family has shown activity at other receptors. For example, specific thiazolo[5,4-b]pyridine analogues have been identified as agonists for the sphingosine-1-phosphate receptors S1P1 and S1P5, as well as antagonists for the histamine (B1213489) H3 receptor. nih.gov Furthermore, derivatives of the isomeric thiazolo[4,5-d]pyrimidine (B1250722) scaffold have been developed as potent antagonists of the Corticotropin Releasing Factor (CRF₁) receptor, with some compounds showing binding affinity superior to the reference antagonist antalarmin. These findings suggest that while direct action on Angiotensin II or Thromboxane A2 receptors by thiazolo[4,5-b]pyridines is not confirmed, the general scaffold is capable of specific receptor interactions, indicating a potential for broader applications in receptor-mediated signaling pathway modulation.
Antimicrobial Efficacy and Mechanisms of Action (Antibacterial, Antifungal)
Thiazolo[4,5-b]pyridine derivatives have emerged as a class of compounds with significant antimicrobial properties, demonstrating efficacy against a spectrum of bacterial and fungal pathogens. nih.govsemanticscholar.org
The antimicrobial activity of thiazolo[4,5-b]pyridine derivatives has been evaluated in vitro using standard methods like agar (B569324) diffusion and broth microdilution. nih.govsemanticscholar.org These studies have determined the minimum inhibitory concentration (MIC) required to prevent the visible growth of microorganisms.
One study highlighted a 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid derivative as having the highest activity against the fungal pathogen Candida albicans, with a MIC of 12.5 µg/mL. nih.govsemanticscholar.org Other synthesized thiazolopyridines showed synergistic activity when combined with amoxicillin (B794) against multidrug-resistant clinical isolates, including ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). nih.gov
Another study on thiazolo[4,5-b]pyridin-5-one derivatives reported moderate antibacterial activity, with the most potent compound achieving MIC values in the range of 0.12-0.47 mg/mL against various bacterial strains. This same compound also displayed a strong ability to inhibit biofilm formation in Pseudomonas aeruginosa. The broad-spectrum potential of these compounds is further supported by studies on related pyridine derivatives, which have shown activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Aspergillus niger. A naturally occurring thiazolo[5,4-b]pyridine alkaloid, Janthinedine A, along with related compounds, showed weak antifungal capabilities against several agricultural pathogenic fungi.
| Scaffold/Derivative | Microorganism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | Antifungal | 12.5 | nih.govsemanticscholar.org |
| Thiazolo[4,5-b]pyridin-5-one derivative (4p) | Various Bacteria | Antibacterial | 120 - 470 | |
| 2-ethoxybenzylidene isonicotinohydrazide derivative (12) | Bacillus subtilis | Antibacterial | 6.25 - 12.5 | |
| 2-ethoxybenzylidene isonicotinohydrazide derivative (12) | Candida albicans | Antifungal | 12.5 | |
| Janthinedine A | Various Fungi | Antifungal | Weak activity |
Elucidation of Cellular Targets and Pathways in Microorganisms
Thiazolo[4,5-b]pyridine derivatives have demonstrated notable antimicrobial activities by interacting with specific microbial targets, thereby disrupting essential cellular processes. nih.gov Molecular docking studies have been instrumental in identifying the putative mechanisms of action for these compounds. For instance, certain thiazolo[4,5-b]pyridin-5-one derivatives are predicted to exert their antibacterial effects by inhibiting the E. coli MurB enzyme. researchgate.net MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.
In the context of antifungal activity, the probable mechanism for these derivatives is the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. researchgate.net Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, these compounds prevent ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function. researchgate.net
Further research into related thiazole (B1198619) structures has identified other potential bacterial targets, including DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to the cessation of DNA synthesis and bacterial death. nih.gov Some thiazolo[4,5-b]pyridine derivatives have shown synergistic activity with existing antibiotics like amoxicillin against multidrug-resistant bacterial strains, such as ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH), suggesting they may also interfere with resistance mechanisms. consensus.app
Antiproliferative Activity in Disease Models (e.g., cancer cell lines)
Thiazolo[4,5-b]pyridine and its isomeric relative, thiazolo[5,4-b]pyridine, have emerged as a scaffold of significant interest in oncology research, with numerous derivatives demonstrating potent antiproliferative activity across a range of human cancer cell lines. mdpi.comnih.gov Studies have documented their efficacy against cancers such as gastrointestinal stromal tumors (GIST), non-small cell lung cancer, breast adenocarcinoma, and gastric cancer. nih.govnih.govnih.gov
A series of novel thiazolo[5,4-b]pyridine derivatives were identified as potent inhibitors of the c-KIT kinase, a key driver in GIST. nih.gov Derivative 6r was particularly effective, showing strong antiproliferative activity against the GIST-T1 and HMC1.2 cancer cell lines, with potencies comparable or superior to the standard drug imatinib. nih.gov Similarly, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives were evaluated for their anticancer effects, with compound 22 showing significant antiproliferative activity against the HGC-27 human gastric cancer cell line with an IC₅₀ value of 1.22 μM. nih.gov
More recently, thiazolo[5,4-b]pyridine analogues were designed as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors for non-small cell lung cancer. nih.gov The lead compound, 10k , displayed remarkable potency against HCC827, NCI-H1975, and A-549 cancer cell lines, with IC₅₀ values of 0.010 μM, 0.08 μM, and 0.82 μM, respectively. nih.gov Importantly, several of these potent derivatives exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines. nih.gov
| Compound | Target Cell Line | Activity Metric | Reported Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 6r | GIST-T1 | GI₅₀ | <0.02 | nih.gov |
| Derivative 6r | HMC1.2 | GI₅₀ | 1.15 | nih.gov |
| Compound 22 | HGC-27 (Gastric Cancer) | IC₅₀ | 1.22 | nih.gov |
| Compound 10k | HCC827 (Lung Cancer) | IC₅₀ | 0.010 | nih.gov |
| NCI-H1975 (Lung Cancer) | IC₅₀ | 0.08 | ||
| A-549 (Lung Cancer) | IC₅₀ | 0.82 | ||
| DBTHP Derivative | HePG-2 (Hepatocellular Carcinoma) | IC₅₀ | Not specified, but active | actascientific.com |
| DBTHP Derivative | MCF-7 (Breast Adenocarcinoma) | IC₅₀ | Not specified, but active | actascientific.com |
Induction of Cell Cycle Arrest and Apoptosis
A primary mechanism through which thiazolo[4,5-b]pyridine derivatives exert their antiproliferative effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. nih.govnih.gov Mechanistic studies have shown that these compounds can trigger intrinsic apoptotic pathways. For example, compound 22 , a thiazolo[5,4-d]pyrimidine derivative, was found to induce apoptosis in HGC-27 gastric cancer cells by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell. nih.gov
Similarly, the potent thiazolo[5,4-b]pyridine derivative 6r was found to attenuate the proliferation of cancer cells through the induction of both apoptosis and cell cycle arrest. nih.gov More detailed investigations with compound 10k in lung cancer cells revealed it to be a potent inducer of apoptosis. nih.gov Flow cytometry analysis demonstrated that treatment with compound 10k led to a significant increase in both early-stage (31.9%) and late-stage (8.8%) apoptotic cells compared to untreated controls. nih.gov The ability of these compounds to arrest the cell cycle at various checkpoints, such as G2/M, prevents cancer cells from proceeding through mitosis, thus halting their proliferation and sensitizing them to apoptotic signals. researchgate.netmdpi.com
Impact on Cellular Metabolism and Survival Pathways
Thiazolo[4,5-b]pyridine derivatives have been shown to critically interfere with key cellular signaling pathways that are essential for the metabolism, survival, and proliferation of cancer cells. A major target for these compounds is the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth and survival. nih.gov A series of thiazolo[5,4-b]pyridines were developed as potent PI3K inhibitors, with compound 19a exhibiting extremely strong inhibitory activity against PI3Kα with an IC₅₀ of 3.6 nM. nih.gov
In GIST, the c-KIT receptor tyrosine kinase is a critical survival pathway. The derivative 6r was shown to effectively block c-KIT downstream signaling, thereby cutting off the survival signals that drive cancer cell proliferation. nih.gov In non-small cell lung cancer, derivatives such as 10k act as inhibitors of EGFR-TK autophosphorylation. nih.gov By inhibiting EGFR, these compounds block multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. nih.gov Furthermore, studies on other thiazolopyridines have identified modulation of cancer-related signaling pathways, such as the VEGFA pathway, which is involved in angiogenesis and tumor metabolism. researchgate.net
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
Several studies have investigated the antioxidant potential of thiazolo[4,5-b]pyridine derivatives, revealing their capacity to scavenge free radicals. nuph.edu.uaresearchgate.netpensoft.net The most common method used for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netbiointerfaceresearch.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its antioxidant capacity.
A variety of thiazolo[4,5-b]pyridine-2-ones and their derivatives have demonstrated significant antioxidant activity. nuph.edu.uaresearchgate.net For instance, a series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed promising results in DPPH scavenging tests. researchgate.netpensoft.net The antioxidant activity is often influenced by the nature and position of substituents on the thiazolo[4,5-b]pyridine core. Studies on 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione also reported good antioxidant activity via the DPPH method. actascientific.com This radical scavenging ability suggests that these compounds could potentially mitigate cellular damage caused by oxidative stress, a process implicated in various diseases, including cancer and inflammation. nih.gov
| Compound Series | Assay Method | Activity Level | Reference |
|---|---|---|---|
| 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones | DPPH Radical Scavenging | Active, showing potential | nuph.edu.ua |
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH Radical Scavenging | Active | researchgate.netpensoft.net |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | DPPH Radical Scavenging | Active | researchgate.net |
| N3 and C6 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives | DPPH Radical Scavenging | Active, some more potent than standards | biointerfaceresearch.com |
| 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione | DPPH Radical Scavenging | Good activity | actascientific.com |
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Validation
Molecular docking has been an invaluable computational tool for elucidating the binding modes of thiazolo[4,5-b]pyridine derivatives with their biological targets, providing a rationale for their observed activity and guiding further drug design. actascientific.com These in silico studies predict the preferred orientation of a ligand within a protein's active site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and water-mediated bridges.
Docking studies have successfully identified interactions with a diverse range of targets:
Kinase Inhibitors: For thiazolo[5,4-b]pyridine derivatives targeting PI3Kα, docking revealed that the scaffold fits well into the ATP binding pocket, forming a critical hydrogen bond with the hinge residue Val851. nih.gov Additional interactions, including a water bridge with Tyr836 and Asp810 and a hydrogen bond with Lys802, were identified as key for potent binding. nih.gov For c-KIT inhibitors, docking showed that a 3-trifluoromethyl group fits well into a hydrophobic binding pocket, explaining its contribution to inhibitory activity. nih.gov In the case of EGFR-TK inhibitors, simulations showed that the compounds form essential hinge interactions and hydrogen bonds with Cys797, indicating strong target engagement. nih.gov
Antimicrobial Targets: Docking simulations predicted that thiazolo[4,s-b]pyridin-5-ones inhibit E. coli MurB and C. albicans 14α-lanosterol demethylase, providing a putative mechanism for their antimicrobial effects. researchgate.net
DNA Intercalation: For certain derivatives, docking studies with a B-DNA dodecamer (PDB ID: 1BNA) suggested a strong interaction, with the thiazolo[4,5-b]pyridine derivative binding to DNA in an intercalative mode. actascientific.com This was supported by calculated binding energies and provides a basis for their cytotoxic effects. actascientific.com
Anti-inflammatory Targets: To understand their anti-inflammatory properties, derivatives were docked into the active sites of cyclooxygenase enzymes (COX-1, COX-2) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), indicating the formation of stable complexes. researchgate.net
| Derivative Class | Target Protein/Molecule | Key Predicted Interactions | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine (Compound 19a) | PI3Kα | H-bond with Val851 (hinge); water bridge with Tyr836/Asp810; H-bond with Lys802. | nih.gov |
| Thiazolo[5,4-b]pyridine (Compound 10k) | EGFR-TK | H-bond with Cys797 (hinge). | nih.gov |
| Thiazolo[5,4-b]pyridine (Derivative 6h) | c-KIT | 3-trifluoromethyl group fits into a hydrophobic pocket. | nih.gov |
| Thiazolo[4,5-b]pyridin-5-ones | E. coli MurB / C. albicans 14α-demethylase | Inhibition of active site. | researchgate.net |
| DBTHP Derivative | B-DNA (1BNA) | Intercalative binding mode. | actascientific.com |
| 3H-thiazolo[4,5-b]pyridin-2-ones | COX-1, COX-2, mPGES-1 | Formation of stable complexes in active sites. | researchgate.net |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. researchgate.netnih.gov For the thiazolo[4,5-b]pyridine scaffold, these studies have provided critical insights into how specific structural modifications influence biological activity. nih.gov
SAR Studies: SAR analyses have been extensively performed on various series of thiazolo[4,5-b]pyridine derivatives. In the development of c-KIT inhibitors, it was found that the nature of the substituent at the R₁ group of the thiazolo[5,4-b]pyridine scaffold was crucial; a 3-(trifluoromethyl)phenyl group provided moderate enzymatic inhibitory activity. nih.gov Further exploration revealed that functionalization at the 6-position of the scaffold was a novel and effective strategy for identifying potent c-KIT inhibitors. nih.gov For PI3Kα inhibitors, SAR studies demonstrated that a sulfonamide functional group was a key structural unit affecting activity. nih.gov In a broad review of pyridine derivatives, it was noted that the presence and position of -OMe, -OH, and -C=O groups often enhance antiproliferative activity, whereas halogen atoms or other bulky groups can sometimes decrease it. mdpi.comnih.gov
QSAR Studies: QSAR models establish a mathematical correlation between the chemical structure (represented by molecular descriptors) and the biological activity of a set of compounds. imist.ma For a series of N3 and C6 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones, a QSAR study was conducted to correlate various molecular descriptors with their antioxidant activity. lpnu.ua This analysis helps to identify the key physicochemical properties (e.g., electronic, topological, steric) that govern the antioxidant potential, enabling the rational design of more potent radical scavengers. lpnu.ua Similarly, QSAR models for anti-inflammatory activity have been generated using 2D autocorrelation descriptors, revealing that certain structural patterns and the steric placement of heteroatoms in the thiazolopyridine scaffold contribute significantly to the activity. researchgate.net These predictive models are invaluable for prioritizing the synthesis of new compounds with enhanced efficacy. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-fluorothiazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous thiazolo[4,5-b]pyridines are prepared via cyclization of substituted pyridines with sulfur-containing reagents under controlled temperatures (60–80°C) . Chloro and fluoro substituents are introduced via halogenation reactions (e.g., POCl₃ for chlorination, KF/18-crown-6 for fluorination). Yield optimization requires inert atmospheres (N₂/Ar) and catalytic bases like triethylamine to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J₃-F for fluorine at C6) and compare with DFT-calculated chemical shifts .
- LC-MS/MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or F groups).
- FT-IR : Validate thiazole ring vibrations (C-S stretch ~690 cm⁻¹) and aromatic C-F stretches (1100–1200 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent fluorinated compounds .
Q. How do substituent positions (chloro at C2, fluoro at C6) affect electronic properties?
- Methodological Answer : Computational studies (DFT/B3LYP) show chloro groups increase electrophilicity at C2, while fluorine at C6 enhances aromatic ring electron-withdrawing effects. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Experimentally, Hammett constants (σₚ for Cl = +0.23, F = +0.06) guide predictions of substituent-directed regioselectivity .
Q. What are the solubility challenges in common solvents, and how can they be mitigated?
- Methodological Answer : Limited solubility in polar solvents (water, ethanol) due to the hydrophobic thiazolo-pyridine core. Use DMSO or DMF for dissolution, followed by dilution with acetonitrile for HPLC analysis. Sonication (30 min, 40 kHz) improves dispersion .
Advanced Research Questions
Q. How can computational modeling predict biological activity against enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., β-glucuronidase PDB: 1NWV) identifies potential binding modes. Key interactions include halogen bonding (Cl···O) and π-π stacking with aromatic residues. Validate with MD simulations (50 ns) to assess stability .
Q. What strategies resolve contradictions in reported IC₅₀ values for related compounds?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., DMSO concentration >1% inhibits enzymes). Standardize protocols:
Q. How does this compound compare to analogs (e.g., trifluoromethyl derivatives) in catalytic applications?
- Methodological Answer : Fluorine’s electronegativity vs. trifluoromethyl’s bulkiness alters reactivity. For example, trifluoromethyl groups enhance steric hindrance in Pd-catalyzed couplings, reducing yields compared to chloro/fluoro analogs. TLC monitoring (hexane:EtOAc 3:1) tracks reaction progress .
Q. What mechanistic insights explain its role in forming DNA adducts or mutagenicity?
Q. How to design SAR studies for optimizing bioactivity while minimizing toxicity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varied substituents (e.g., Br at C2, NO₂ at C6).
- Step 2 : Test in parallel assays (e.g., antiglycation, cytotoxicity on HepG2 cells).
- Step 3 : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity/toxicity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
